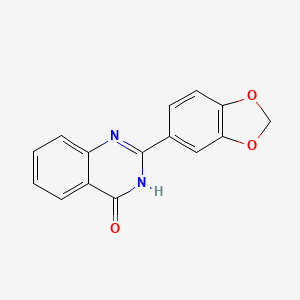![molecular formula C23H30N2O B6009951 4-[1-(2,2-diphenylethyl)-3-piperidinyl]morpholine](/img/structure/B6009951.png)
4-[1-(2,2-diphenylethyl)-3-piperidinyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[1-(2,2-diphenylethyl)-3-piperidinyl]morpholine (DP-MeMORPH) is a compound that has been studied for its potential use in scientific research. It is a morpholine derivative that has shown promise in various applications, including neuroscience and drug discovery.
Mécanisme D'action
4-[1-(2,2-diphenylethyl)-3-piperidinyl]morpholine acts as a sigma-1 receptor agonist, which results in the modulation of various signaling pathways in the central nervous system. This modulation can lead to changes in neurotransmitter release, calcium signaling, and gene expression. The exact mechanism of action of this compound is still being studied, but it is thought to involve the modulation of protein-protein interactions within the sigma-1 receptor complex.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase the release of dopamine and acetylcholine in the brain, which can lead to improved cognitive function. This compound has also been shown to have neuroprotective effects, particularly in models of ischemia and neurodegeneration.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-[1-(2,2-diphenylethyl)-3-piperidinyl]morpholine in lab experiments is its high affinity for the sigma-1 receptor, which allows for selective targeting of this receptor. However, one limitation of using this compound is its relatively low potency compared to other sigma-1 receptor agonists. This can make it more difficult to achieve the desired effects in lab experiments.
Orientations Futures
There are several future directions for the study of 4-[1-(2,2-diphenylethyl)-3-piperidinyl]morpholine. One area of interest is the development of more potent analogs of this compound that can be used in lab experiments and potentially as therapeutic agents. Another area of interest is the study of the sigma-1 receptor complex and its role in various physiological and pathological processes in the central nervous system. Overall, this compound has shown promise as a compound for scientific research, particularly in the field of neuroscience.
Méthodes De Synthèse
4-[1-(2,2-diphenylethyl)-3-piperidinyl]morpholine can be synthesized by reacting 4-morpholinepropanol with 1-(2,2-diphenylethyl)piperidine in the presence of a catalyst. This reaction results in the formation of this compound as a white solid. The purity of the compound can be confirmed using analytical techniques such as NMR and HPLC.
Applications De Recherche Scientifique
4-[1-(2,2-diphenylethyl)-3-piperidinyl]morpholine has been studied for its potential use in neuroscience research. It has been shown to have an affinity for the sigma-1 receptor, which is involved in various physiological and pathological processes in the central nervous system. This compound has also been studied for its potential use in drug discovery, particularly for the development of new treatments for neurological disorders.
Propriétés
IUPAC Name |
4-[1-(2,2-diphenylethyl)piperidin-3-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O/c1-3-8-20(9-4-1)23(21-10-5-2-6-11-21)19-24-13-7-12-22(18-24)25-14-16-26-17-15-25/h1-6,8-11,22-23H,7,12-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXKNLALVYCFROR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC(C2=CC=CC=C2)C3=CC=CC=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amino]-N-phenylbutanamide](/img/structure/B6009885.png)
![N-(2,4-dichlorophenyl)-2-({4-ethyl-5-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B6009889.png)
![1-{3-[(cycloheptylamino)methyl]phenoxy}-3-(4-ethyl-1-piperazinyl)-2-propanol](/img/structure/B6009898.png)
![{2-[(3-hydroxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B6009901.png)
![1-{3-[3-(4-tert-butylbenzoyl)-1-piperidinyl]-3-oxopropyl}-2-pyrrolidinone](/img/structure/B6009904.png)

![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-3-thiophenecarboxamide](/img/structure/B6009923.png)
![(1-{[1-(3,4-dichlorobenzoyl)-3-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B6009933.png)
![1-[(dimethylamino)sulfonyl]-N-[1-(2,4-dimethylphenyl)ethyl]-3-piperidinecarboxamide](/img/structure/B6009936.png)

![5-[(2-chloro-4-methoxyphenoxy)methyl]-3-{[3-(methoxymethyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6009965.png)
![methyl 4-[3-(3-chlorophenoxy)-5-nitrophenoxy]benzoate](/img/structure/B6009972.png)

